N-[(benzyloxy)carbonyl]-3-methylvaline
Description
Contextualization within Protected Amino Acid Chemistry
At its core, N-[(benzyloxy)carbonyl]-3-methylvaline is a modified amino acid, a building block of proteins and a crucial component in numerous biological processes. However, its specific chemical structure places it within the specialized category of protected amino acids, which are indispensable tools in synthetic chemistry.
This compound is a derivative of the amino acid valine. The designation "N-[(benzyloxy)carbonyl]" indicates that the amino group (-NH2) of the valine molecule has been modified with a benzyloxycarbonyl group, commonly abbreviated as Cbz or Z. total-synthesis.combachem.com This modification converts the amine into a carbamate (B1207046), a functional group that is significantly less nucleophilic and basic. wikipedia.orgmasterorganicchemistry.com The primary purpose of the Cbz group is to act as a temporary "mask" for the amino group, preventing it from participating in unwanted side reactions during a multi-step synthesis. fiveable.me
The Cbz group is known for its stability under a range of reaction conditions, including basic and mildly acidic environments, which makes it compatible with many synthetic transformations. Its introduction is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (also known as Cbz-Cl or Z-Cl). wikipedia.org The removal, or "deprotection," of the Cbz group is often accomplished through catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst) or under strong acidic conditions. total-synthesis.commasterorganicchemistry.comhighfine.com This ability to be selectively removed under specific and mild conditions is a key feature of a useful protecting group. fiveable.me
Below is a table summarizing the key chemical identifiers for a related compound, N-[(benzyloxy)carbonyl]-N-methyl-L-valine.
| Identifier | Value |
| IUPAC Name | (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
| CAS Number | 42417-65-2 |
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.30 g/mol |
| Synonyms | Cbz-N-methyl-L-valine, Z-N-Me-Val-OH |
Data sourced from PubChem CID 7016371. nih.gov
While valine itself is one of the 20 common proteinogenic amino acids directly encoded by the genetic code, the introduction of the benzyloxycarbonyl group places this compound into the category of a modified amino acid. Furthermore, derivatives such as N-methylated versions are considered non-proteinogenic, as they are not incorporated into proteins during ribosomal synthesis. medchemexpress.comfluorochem.co.uk
The study of non-proteinogenic and modified amino acids is a burgeoning field in medicinal chemistry and materials science. medchemexpress.com The incorporation of these unique building blocks into peptides can lead to compounds with enhanced properties, such as increased resistance to enzymatic degradation, improved bioavailability, and constrained conformations that can enhance binding to biological targets. this compound serves as a key intermediate in the synthesis of peptides and other molecules containing this modified valine residue. chemicalbook.comchemicalbook.com
Historical Significance of the Benzyloxycarbonyl (Cbz) Protecting Group in Organic Synthesis
The development of the benzyloxycarbonyl protecting group was a watershed moment in the history of organic chemistry, particularly for the field of peptide synthesis. Its introduction provided chemists with an unprecedented level of control over complex chemical reactions.
The benzyloxycarbonyl (Cbz) group was first introduced in 1932 by Max Bergmann and his student Leonidas Zervas. acs.orgacs.org Before their work, the synthesis of peptides of a defined sequence was a formidable challenge due to the difficulty in selectively forming amide bonds between the correct amino and carboxyl groups of the constituent amino acids. The Cbz group was the first reversible amine protecting group that allowed for the stepwise and controlled assembly of amino acids into a polypeptide chain. acs.orgacs.org
This breakthrough, known as the Bergmann-Zervas method, was hailed as a "revolution" and is credited with establishing the field of synthetic peptide chemistry. wikipedia.org For approximately two decades, it was the predominant methodology used worldwide for peptide synthesis, enabling the creation of previously inaccessible oligopeptides and paving the way for the synthesis of hormones like oxytocin. total-synthesis.comacs.orgacs.org The ability to protect the N-terminus of a growing peptide chain with the Cbz group, add the next amino acid, and then selectively remove the Cbz group to continue the chain elongation was a fundamental advance. wikipedia.org
The success of the Cbz group laid the conceptual groundwork for the development of a vast arsenal (B13267) of other protecting groups. numberanalytics.com The fundamental requirements of a good protecting group were established through the use of Cbz: it must be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable in high yield without affecting other functional groups in the molecule. wiley.comacs.org
The advent of the Cbz group spurred the search for other protecting groups with different removal conditions. This led to the development of acid-labile groups like the tert-butyloxycarbonyl (Boc) group and base-labile groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.commdpi.com The availability of multiple protecting groups with distinct cleavage conditions gave rise to the concept of "orthogonal" protecting group strategies. numberanalytics.comrsc.org Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial strategy for the synthesis of highly complex molecules with multiple functional groups. numberanalytics.comacs.org While modern synthetic chemistry sometimes seeks to avoid protecting groups to improve efficiency and reduce waste, the foundational principles established by the Cbz group remain central to the logic of organic synthesis. rsc.org
The table below provides a comparison of common amine protecting groups that followed the pioneering Cbz group.
| Protecting Group | Abbreviation | Cleavage Conditions |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis, Strong Acid |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Data compiled from multiple sources. total-synthesis.commasterorganicchemistry.com
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNKQLSGGKNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392148 | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68222-59-3 | |
| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68222-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valine, 3-methyl-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N Benzyloxy Carbonyl 3 Methylvaline and Its Derivatives
Established Synthetic Routes and Mechanistic Insights
The synthesis of N-[(benzyloxy)carbonyl]-3-methylvaline, a protected form of the non-proteinogenic amino acid 3-methylvaline, primarily relies on the protection of the amino group with a benzyloxycarbonyl (Cbz or Z) group. This protective strategy is fundamental in peptide synthesis and the preparation of complex organic molecules, preventing the nucleophilic amino group from engaging in unwanted side reactions.
Conventional Protection Strategies Utilizing Benzyl (B1604629) Chloroformate
The most common and well-established method for the Cbz protection of amino acids, including 3-methylvaline, is the Schotten-Baumann reaction. This involves the treatment of the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.
The reaction is typically carried out in a biphasic system or a mixture of an organic solvent and water. The amino acid is first dissolved in an aqueous basic solution to deprotonate the amino group, rendering it nucleophilic. Benzyl chloroformate, often in a slight excess to ensure complete reaction, is then added. The temperature is generally kept low, around 0°C, to minimize side reactions and prevent racemization of the chiral center.
A typical experimental procedure for the Cbz protection of L-valine, which serves as a close proxy for 3-methylvaline, involves suspending the amino acid in water and adding a base like sodium carbonate. google.com Benzyl chloroformate is then added to the stirred mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by acidification and extraction.
| Parameter | Condition | Purpose |
| Starting Material | L-Valine (as a proxy for 3-methylvaline) | Provides the amino acid backbone. |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | Source of the benzyloxycarbonyl protecting group. |
| Base | Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) | Deprotonates the amino group and neutralizes the HCl byproduct. |
| Solvent | Water/Organic Solvent (e.g., THF, Ethyl Acetate) | Facilitates the reaction between the aqueous and organic phases. |
| Temperature | 0°C to Room Temperature | Controls the reaction rate and minimizes side reactions/racemization. |
| Stoichiometry | Slight excess of Benzyl Chloroformate | Ensures complete conversion of the amino acid. |
The presence of a base is crucial for several reasons. Firstly, it deprotonates the ammonium (B1175870) group of the amino acid (which exists as a zwitterion at neutral pH), generating the free amine which is the active nucleophile. total-synthesis.com Secondly, the reaction between the amine and benzyl chloroformate liberates hydrochloric acid (HCl), which must be neutralized by the base to prevent the protonation of the unreacted amine, which would render it unreactive. total-synthesis.com Common inorganic bases used include sodium hydroxide, sodium carbonate, and sodium bicarbonate. Organic bases such as triethylamine (B128534) or diisopropylethylamine (DIEA) can also be employed, particularly in non-aqueous conditions. chemicalbook.com
Alternative Cbz Protection Reagents (e.g., Cbz₂O, Cbz-OSu)
While benzyl chloroformate is widely used, alternative reagents have been developed to offer milder reaction conditions or different reactivity profiles. One such reagent is N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). orgsyn.org This reagent is a stable, crystalline solid that reacts with amines under neutral or slightly basic conditions to form the Cbz-protected amino acid. orgsyn.org The succinimide (B58015) byproduct is water-soluble and easily removed during workup. This method is particularly useful in peptide synthesis. numberanalytics.com
Dibenzyl dicarbonate (B1257347) (Cbz₂O) is another alternative, analogous to di-tert-butyl dicarbonate (Boc₂O) used for Boc protection. It offers a cleaner reaction profile as the byproduct, benzyl alcohol, is relatively benign.
| Reagent | Structure | Advantages |
| Benzyl Chloroformate (Cbz-Cl) | Readily available, cost-effective. | |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Stable solid, milder reaction conditions, easy byproduct removal. orgsyn.org | |
| Dibenzyl Dicarbonate (Cbz₂O) | Forms cleaner byproducts. |
Challenges and Considerations in Amino Group Protection
The protection of the amino group of 3-methylvaline presents a notable challenge due to steric hindrance. The bulky tert-butyl-like side chain can impede the approach of the protecting group reagent to the amino group, potentially leading to slower reaction rates and requiring more forcing conditions compared to less hindered amino acids like glycine (B1666218) or alanine. This steric hindrance can make the Cbz protection of such amino acids more difficult. numberanalytics.com
Key considerations include:
Steric Hindrance: The bulky side group of 3-methylvaline can slow down the rate of reaction.
Racemization: The chiral center of the amino acid is susceptible to epimerization under harsh basic or acidic conditions. Maintaining low temperatures is crucial to preserve the stereochemical integrity. nih.gov
Over-reaction: In the presence of a strong base, there is a risk of forming the N,N-dibenzyloxycarbonyl derivative, although this is less common with sterically hindered amino acids.
Side Reactions: Benzyl chloroformate can react with water, especially at higher temperatures and pH, to form benzyl alcohol and carbon dioxide.
Green Chemistry Principles in N-Cbz-3-methylvaline Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Exploration of Environmentally Benign Solvents
Traditional solvents used in peptide synthesis, such as DMF, NMP, DMAc, and DCM, are often toxic and environmentally harmful. researchoutreach.org Research is focused on finding greener alternatives. unibo.it
Bio-based solvents: Solvents derived from renewable feedstocks, such as bio-acetone, bio-1-butanol, and bio-ethyl acetate, offer a more sustainable option.
Alternative solvents: Cyrene™, 2-MeTHF, NBP, and γ-Valerolactone are being investigated as replacements for hazardous solvents in solid-phase peptide synthesis (SPPS). researchoutreach.org
Natural solvents: Nature-derived products like fruit and vegetable peel extracts and juices are being explored for reactions like N-acetylation of amino acids. unimi.it
| Traditional Solvent | Greener Alternative |
| NMP & DMF | Cyrene™ |
| Acetone | Bio Acetone |
| 1-Butanol | Bio 1-Butanol |
| Ethyl Acetate | Bio-Ethyl Acetate |
Optimization for High Yields and Reduced Waste Generation
Optimizing reaction conditions to achieve high yields is a core principle of green chemistry, as it minimizes waste. In the synthesis of N-Cbz-protected amino acids, high yields can be achieved through various methods, including N-H insertion reactions that can yield up to 99%. rsc.org The choice of reagents and reaction conditions plays a crucial role in maximizing yield and reducing the generation of by-products. researchgate.netrsc.org
Synthesis of N-Methylated this compound Derivatives
N-methylated amino acids are important components of many biologically active peptides. The synthesis of N-methylated this compound can be achieved through several routes.
A primary method is the N-methylation of Cbz-L-valine . evitachem.com This is typically done using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). evitachem.com While effective, this method can result in moderate yields.
Another approach involves the reaction of N-benzyloxycarbonyl derivatives of amino acids with methyl iodide. researchgate.net This method has been shown to produce the corresponding N-methylamino acid derivatives in good yields with minimal racemization (0–1%). researchgate.net
The synthesis of N-methylated tertiary amines can also be achieved through a three-component coupling of carbonyl compounds, amines, and methanol, catalyzed by iridium. rsc.org
| Methylating Agent | Base | Solvent | Reported Yield |
| Methyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | 55% |
| Methyl Iodide | Not specified | Not specified | Good yields |
Strategies for N-Methylation of Protected Amino Acids
The synthesis of N-methylated amino acids is a crucial modification in peptide chemistry, often employed to enhance proteolytic stability, increase cell permeability, and modulate conformation. nih.gov Several methodologies have been developed for the specific methylation of the nitrogen atom on an amino acid whose functional groups are already protected.
One of the most widely utilized methods for N-methylation involves the direct alkylation of N-acyl or N-carbamoyl protected amino acids using a strong base and a methylating agent. monash.edu The common procedure uses sodium hydride (NaH) to deprotonate the nitrogen of the protecting group, followed by the introduction of methyl iodide (MeI). monash.edu This reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF). monash.edu The benzyloxycarbonyl (Cbz) group is well-suited for this reaction, as the resulting N-anion is stabilized. While effective, this method often requires a significant excess of methyl iodide. monash.edu
Another powerful strategy is based on the use of a 2-nitrobenzenesulfonyl (o-NBS) or related sulfonamide protecting group. nih.govmonash.edu This approach, often referred to as the Fukuyama-Mitsunobu reaction or the Biron-Kessler method in its solid-phase adaptation, involves three main steps. nih.gov First, the primary amine of the amino acid is protected with 2-nitrobenzenesulfonyl chloride. This sulfonamide group renders the remaining N-H proton significantly more acidic, allowing for methylation under milder basic conditions than the direct method. nih.gov Common methylation agents include dimethyl sulfate (B86663) or methyl iodide. nih.gov Following methylation, the o-NBS group is selectively removed to yield the N-methylated amine, which can then be used in subsequent synthetic steps. nih.gov
Reductive alkylation is another approach, although less common for carbamate-protected amino acids. It typically involves the reaction of an amino acid ester with formaldehyde, followed by reduction. A related method involves the reduction of N-formyl amino acid esters with reagents like diborane (B8814927) (BH3·SMe2) to yield the N-methyl derivative. monash.edu
The choice of method depends on the specific amino acid, its protecting groups, and whether the synthesis is performed in solution or on a solid support. nih.govmonash.edu The direct methylation with NaH/MeI is straightforward for many Cbz-protected amino acids, while the sulfonamide-based methods offer high efficiency and are adaptable for solid-phase peptide synthesis. nih.gov
Table 1: Comparison of N-Methylation Strategies for Protected Amino Acids
| Method | Key Reagents | Typical Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Direct Alkylation | Strong base (e.g., NaH), Methylating agent (e.g., MeI) monash.edu | Anhydrous THF, 0°C to room temp. | Direct, one-step methylation of the protected amino acid. | Requires strong base and excess methylating agent; potential for side reactions. monash.edu |
| Sulfonamide Method (Biron-Kessler) | o-NBS-Cl, Base (e.g., DBU), Methylating agent (e.g., MeI, (CH₃)₂SO₄) nih.govmonash.edu | Multi-step: protection, methylation, deprotection. nih.gov | High efficiency, applicable to solid-phase synthesis, milder methylation conditions. nih.govmonash.edu | Requires additional protection and deprotection steps. |
| Reductive N-methylation | Reducing agent (e.g., BH₃·SMe₂) on an N-formyl derivative. monash.edu | Varies with substrate and reducing agent. | Alternative route avoiding strong bases for methylation. | Primarily used for specific substrates like N-formyl derivatives. monash.edu |
Synthesis of N-Methyl-N-[(benzyloxy)carbonyl]-L-valine Analogues
N-[(benzyloxy)carbonyl]-N-methyl-L-valine serves as a valuable building block for the synthesis of more complex molecules, including modified peptides and drug linkers. chemicalbook.com Its analogues are typically prepared by forming an amide or ester bond at the carboxylic acid terminus, or by modifying the carboxyl group itself.
A primary route to synthesizing amide analogues involves the coupling of N-[(benzyloxy)carbonyl]-N-methyl-L-valine with a desired amine. This is achieved using standard peptide coupling reagents. For instance, the reaction of Cbz-N-methyl-L-valine with N-methylaniline in dichloromethane (B109758) (DCM), facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), yields the corresponding N-methylanilide analogue. chemicalbook.com This reaction proceeds at room temperature over several hours. chemicalbook.com Similarly, more complex amines can be coupled using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA). chemicalbook.com
Another class of analogues includes those where the carboxylic acid functional group is reduced to an alcohol. The synthesis of Cbz-protected N-methylvalinol, an important intermediate, demonstrates this modification. researchgate.net This transformation alters the chemical properties of the C-terminus, providing a synthetic handle for further derivatization.
These synthetic routes highlight the utility of Cbz-N-methyl-L-valine as a precursor. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, particularly when working with sterically hindered or electronically complex amine partners. chemicalbook.com
Table 2: Examples of Synthesized N-Methyl-N-[(benzyloxy)carbonyl]-L-valine Analogues
| Analogue / Derivative | Key Reactants | Reagents / Conditions | Yield | Reference |
|---|---|---|---|---|
| Amide Analogue | Cbz-N-methyl-L-valine, N-methylaniline | DCC, DMAP, DCM, Room Temperature | 78% | chemicalbook.com |
| Amide Analogue | Cbz-N-methyl-L-valine, Amine (C₁₀H₁₃N₅O) | HATU, DIEA, DCM, Room Temperature | 93% | chemicalbook.com |
| Alcohol Analogue (Cbz-N-methylvalinol) | Cbz-N-methyl-L-valine | Reduction (specific reagents not detailed in snippet) | N/A | researchgate.net |
N Benzyloxy Carbonyl 3 Methylvaline As a Key Building Block in Complex Molecular Architectures
Applications in Peptide Synthesis
The primary application of N-[(benzyloxy)carbonyl]-3-methylvaline lies in its role as a protected amino acid for peptide synthesis. The Cbz group, introduced by Bergmann and Zervas in 1932, was a pioneering development in the field, enabling the synthesis of previously inaccessible oligopeptides. total-synthesis.com This protecting group effectively masks the nucleophilicity of the α-amino group, preventing uncontrolled polymerization and allowing for the stepwise assembly of amino acids into a defined sequence. peptide.com
Role in Solution-Phase Peptide Synthesis Strategies
This compound is extensively utilized in solution-phase peptide synthesis (SPPS). In this classical approach, the protected amino acids are coupled in a homogenous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.org The Cbz group's stability and the crystallinity it often imparts to the resulting peptides make it well-suited for this method. The ease of introducing the Cbz group and its stability under various coupling conditions are advantageous for solution-phase strategies.
Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies
While historically significant in solution-phase synthesis, the utility of Cbz-protected amino acids like this compound extends to solid-phase peptide synthesis (SPPS). peptide.com SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.compeptide.com This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration. bachem.com
In standard SPPS, the peptide chain is elongated from the C-terminus to the N-terminus. nih.govyoutube.com The process begins with the attachment of the C-terminal amino acid to the solid support. peptide.com Subsequently, a cycle of deprotection of the N-terminal protecting group, followed by the coupling of the next N-protected amino acid, is repeated. beilstein-journals.orgbachem.com The use of N-carbamate protecting groups like Cbz is crucial in this directional synthesis to prevent racemization. nih.gov
The formation of the peptide bond between this compound and the free amino group of the growing peptide chain requires the activation of its carboxyl group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly used coupling reagents for this purpose. peptide.combachem.com However, the use of DCC alone can lead to side reactions and racemization. peptide.com To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. peptide.combachem.comresearchgate.net HOBt reacts with the activated amino acid to form an active ester, which then couples with the amine component with minimal racemization. peptide.com The byproduct of DCC, dicyclohexylurea, is insoluble in most organic solvents and precipitates out, making it suitable for solution-phase reactions but less so for solid-phase synthesis where filtration can be problematic. peptide.com
Table 1: Common Coupling Reagents and Additives Used with Cbz-Amino Acids
| Reagent/Additive | Acronym | Function |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling reagent, activates the carboxyl group. peptide.combachem.com |
| 1-Hydroxybenzotriazole | HOBt | Additive, suppresses racemization and improves coupling efficiency. beilstein-journals.orgpeptide.combachem.com |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent, similar to DCC but with a more soluble urea (B33335) byproduct. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling reagent, forms an active ester with low racemization. peptide.com |
Cbz Protection for Selective Amino Group Functionality in Peptide Assembly
The Cbz group provides robust protection for the α-amino group of 3-methylvaline, ensuring that only the carboxyl group participates in the coupling reaction. chemicalbook.com This selectivity is fundamental to the stepwise construction of a peptide with a specific sequence. beilstein-journals.org The Cbz group is stable under the conditions required for peptide bond formation and can be selectively removed later. This allows for the precise control needed in the synthesis of biologically active peptides where sequence integrity is paramount. chemicalbook.com
Orthogonality of the Cbz Group with Other Protecting Strategies (e.g., Boc, Fmoc)
In the synthesis of complex peptides, it is often necessary to use multiple protecting groups for different functional groups within the molecule. An orthogonal protection strategy allows for the selective removal of one type of protecting group while others remain intact. uniurb.it The Cbz group is a key component of such strategies. total-synthesis.com
The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild, neutral condition. masterorganicchemistry.com This contrasts with the removal conditions for other common amino-protecting groups:
tert-Butoxycarbonyl (Boc): Removed by treatment with strong acids, such as trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed by treatment with a mild base, such as piperidine. peptide.commasterorganicchemistry.com
This difference in cleavage conditions makes the Cbz group orthogonal to both Boc and Fmoc groups. total-synthesis.commasterorganicchemistry.com For instance, in a peptide containing both a Cbz-protected and a Boc-protected amine, the Boc group can be removed with acid without affecting the Cbz group, and vice versa. masterorganicchemistry.com This orthogonality is crucial for synthesizing peptides with modified side chains or for the convergent synthesis of larger peptides from protected fragments. peptide.com While the Boc/benzyl (B1604629) (Bzl) protection scheme is not strictly orthogonal due to both being acid-labile, the significant difference in the acid strength required for their removal allows for their practical differential use. peptide.com The Fmoc/tBu strategy, however, represents a truly orthogonal system. iris-biotech.de
Table 2: Comparison of Common Amino-Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Boc, Fmoc total-synthesis.commasterorganicchemistry.com |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com | Cbz, Fmoc total-synthesis.commasterorganicchemistry.com |
Deprotection Chemistry of the Benzyloxycarbonyl Group
Catalytic hydrogenolysis is the most common and generally mildest method for the cleavage of the Cbz group. scientificupdate.com The reaction is typically carried out using a heterogeneous catalyst, most frequently palladium on activated carbon (Pd/C), in the presence of a hydrogen source. scientificupdate.comtaylorfrancis.com
The mechanism proceeds in two main steps: first, the catalytic hydrogenolysis of the benzyl-oxygen bond to release toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comtaylorfrancis.com
The hydrogen source can be molecular hydrogen (H₂), often under atmospheric or slightly elevated pressure, or it can be generated in situ via transfer hydrogenation. total-synthesis.comcommonorganicchemistry.com Common hydrogen donors for transfer hydrogenolysis include ammonium (B1175870) formate, triethylsilane, and 1,4-cyclohexadiene. organic-chemistry.orgresearchgate.netpearson.com This latter approach can sometimes offer improved selectivity and avoids the need for specialized hydrogenation equipment.
A primary limitation of catalytic hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, which may be reduced under the reaction conditions. scientificupdate.com Furthermore, the catalyst can be poisoned by sulfur-containing compounds, although this is less of a concern for valine derivatives than for cysteine or methionine. nih.gov
| Catalyst | Hydrogen Source | Solvent(s) | Conditions | Outcome |
| 10% Pd/C | H₂ (40 psi) | Methanol (MeOH) | Room Temperature | Efficient deprotection |
| 10% Pd/C | H₂ (atmospheric) | Ethanol/Ethyl Acetate (EtOH/EtOAc) | Room Temperature, 72 h | Complete conversion |
| 5% Pd/C | H₂ (60 °C) | Methanol (MeOH) | 60 °C, 40 h | Deprotection achieved |
| Pd/C | Triethylsilane | Not specified | Mild, neutral conditions | Rapid and efficient deprotection |
While the Cbz group is stable to many acidic conditions, it can be cleaved by strong, anhydrous acids. total-synthesis.com The most traditional reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid. researchgate.net This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as double or triple bonds. researchgate.net
The mechanism involves protonation of the carbamate (B1207046) oxygen, which activates the benzylic position toward nucleophilic attack. The bromide ion then displaces the carbamate via an SN2 reaction, forming benzyl bromide, the free amine, and carbon dioxide. total-synthesis.com The harshness of these conditions, however, limits their applicability, as other acid-sensitive protecting groups, such as the tert-butoxycarbonyl (Boc) group, will also be cleaved. total-synthesis.commasterorganicchemistry.com This lack of selectivity can be a significant drawback in complex syntheses requiring orthogonal protection schemes.
| Reagent | Solvent | Key Features | Limitations |
| HBr | Acetic Acid | Effective for reduction-sensitive substrates. | Harsh conditions; cleaves other acid-labile groups (e.g., Boc). |
| HCl | Various | Can be used, but often less effective than HBr. | Harsh conditions; potential for side reactions. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Strong acid, commonly used for Boc deprotection. | Can cleave Cbz, but often requires forcing conditions. |
More recently, nucleophilic deprotection methods have been developed as a complementary strategy that avoids both reductive and strongly acidic conditions. acs.org These protocols are particularly valuable for substrates bearing sensitive functionalities that are incompatible with traditional methods. organic-chemistry.orgorganic-chemistry.org A notable example involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). acs.orgorganic-chemistry.org
The proposed mechanism involves a direct SN2 attack of the nucleophile (e.g., the thiolate generated from 2-mercaptoethanol) on the benzylic carbon of the Cbz group. scientificupdate.comacs.org This attack displaces the amine as a carbamate salt, which subsequently undergoes decarboxylation to furnish the free amine. scientificupdate.com This pathway offers excellent functional group tolerance, leaving reducible groups like nitriles and aryl halides unaffected. scientificupdate.com The development of such protocols enhances the versatility of the Cbz group, allowing for its removal under mild, chemoselective conditions in the late stages of complex syntheses. organic-chemistry.orgacs.org
| Nucleophile | Base | Solvent | Conditions | Substrate Compatibility |
| 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | Tolerates esters, amides, heterocycles, aryl halides. acs.org |
| Thiophenol | Not specified | Not specified | Varies | Can be used, but reagent odor is a drawback. |
| TBAF | THF | Not specified | Mild conditions for some carbamates. organic-chemistry.org | Selectivity depends on substrate. |
Integration into Peptidomimetic Design and Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov The incorporation of conformationally constrained amino acids is a key strategy in this field. This compound serves as an important building block in this context, as the bulky, β-branched isopropyl side chain of the valine residue restricts the conformational freedom of the peptide backbone, helping to induce specific secondary structures like β-turns and β-sheets. nih.gov
The design of peptidomimetics is a rational process that begins with understanding the structure-activity relationship (SAR) of a parent peptide to identify key pharmacophoric elements. nih.govupc.edu The incorporation of N-Cbz-3-methylvaline is guided by several principles:
Conformational Constraint: The sterically demanding isopropyl group of valine restricts the allowable values for the Ramachandran angles (φ and ψ) of the peptide backbone. This pre-organization reduces the entropic penalty upon binding to a biological target and can lock the molecule into a bioactive conformation.
Strategic Protection: The Cbz group serves as a robust protecting group during the step-wise assembly of the peptidomimetic scaffold. total-synthesis.com Its selection over other protecting groups like Boc or Fmoc is a critical design choice, determined by the desired deprotection conditions and orthogonality with other functional groups present in the synthetic intermediates. masterorganicchemistry.com The aromatic nature of the Cbz group can also influence solubility and chromatographic behavior during synthesis and purification.
By strategically placing Cbz-3-methylvaline within a sequence, chemists can control the local topography and direct the folding of the molecule into a desired three-dimensional shape that mimics the essential features of the original peptide. upc.edu
N-Cbz-3-methylvaline is a versatile building block for constructing a wide array of peptidomimetic scaffolds using both solid-phase and solution-phase synthesis techniques. mdpi.comnih.gov The general synthetic approach involves the activation of the carboxylic acid moiety of Cbz-3-methylvaline, often using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBT), followed by reaction with the free amine of another building block or a scaffold core. arkat-usa.org
After the coupling reaction, the Cbz group can be selectively removed using one of the methods described previously (e.g., hydrogenolysis) to expose the N-terminal amine of the valine residue. researchgate.net This newly liberated amine is then available for further elongation of the chain, allowing for the sequential and controlled construction of the target peptidomimetic.
This building block can be incorporated into various molecular architectures, including:
Linear and Cyclic Peptides: To introduce conformational rigidity.
Heterocyclic Scaffolds: Where the amino acid is appended to a core ring structure (e.g., thiazoles, piperazines) to project the side chain in a specific vector. mdpi.comescholarship.org
Diketopiperazine (DKP) Scaffolds: Used to induce β-hairpin and turn structures. researchgate.net
The synthesis of these scaffolds relies on the predictable chemistry of the Cbz protecting group, enabling its incorporation and subsequent removal without compromising the integrity of the growing, complex molecular structure. arkat-usa.org
Contribution to Biologically Active Peptide Analogues
This compound, a protected form of N-methylated valine, serves as a crucial building block in the synthesis of peptide analogues, where the introduction of an N-methyl group can significantly alter biological activity. The N-methylation of a peptide bond can induce conformational changes and remove the hydrogen bond donor capacity of the amide nitrogen, which can impact receptor binding and metabolic stability. nih.govnsf.gov
A notable example is the synthesis of insulin (B600854) analogues to investigate the role of specific peptide bonds in hormone-receptor interactions. nih.gov In one study, [3-N-methylvaline-A]insulin was synthesized to probe the importance of the A2-A3 peptide bond in the A2-A8 helical segment of the insulin molecule. nih.gov The incorporation of the N-methylvaline residue led to a distortion of this helical segment. nih.gov
The biological evaluation of this analogue revealed a substantial decrease in activity compared to the natural hormone. nih.gov This reduction in potency was attributed to both the conformational changes and the loss of hydrogen bonding capability at the site of N-methylation, highlighting the critical role of the native peptide bond structure in that region for effective receptor binding and biological function. nih.gov
| Analogue | Biological Assay | Potency (Relative to Natural Insulin) | Receptor Binding Affinity (Relative to Natural Insulin) |
| [3-N-methylvaline-A]insulin | Lipogenesis in rat fat cells | 2.1 ± 0.2% | 1.0 ± 0.3% |
Data sourced from a study on the effect of N-methylation on insulin activity. nih.gov
Role in Non-Peptide Organic Synthesis
Beyond its utility in peptide chemistry, this compound is a versatile chiral intermediate for the synthesis of a variety of complex organic molecules. chemicalbook.com Its protected amino acid structure provides a stereochemically defined core that can be elaborated into non-peptidic targets.
Intermediates in the Synthesis of Organic Molecules
The compound is employed as a reactant for creating substituted valine products and other organic molecules where a chiral amine is required. chemicalbook.com For instance, it has been used in the synthesis of substituted phenethylamine (B48288) derivatives. In a documented procedure, this compound is activated and coupled with an amine to form a new amide bond, demonstrating its role as a key building block in assembling more complex structures. chemicalbook.com The benzyloxycarbonyl (Cbz) group effectively protects the amine during this coupling reaction, preventing unwanted side reactions. evitachem.com
| Reaction | Reactants | Reagents | Solvent | Yield |
| Synthesis of a substituted phenethylamine derivative | Z-N-Me-Val-OH, 2-(3-t-butyl-4-hydroxyphenyl)-1-(1,3,4-oxadiazol-2-yl)ethylamine | CMPI, TEA | THF | Not specified |
Data from an exemplary synthesis application. chemicalbook.com
Use in Drug Linker Synthesis
A significant application of this compound is in the synthesis of drug linkers, particularly for antibody-drug conjugates (ADCs). chemicalbook.com These linkers connect a potent cytotoxic drug to a monoclonal antibody, and their chemical nature is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. nih.gov
Valine-containing dipeptides, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are frequently incorporated into linkers designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. elte.hu this compound serves as a precursor for the valine component in these cleavable dipeptide sequences. chemicalbook.com Its N-methyl group can also be a feature to fine-tune the linker's properties.
A specific synthetic application involves the coupling of this compound with an amine to construct a core component of a drug linker. chemicalbook.com This reaction, often facilitated by modern coupling agents, proceeds with high efficiency and is a key step in the assembly of complex linker-payload systems. chemicalbook.com
| Reaction | Key Reactants | Coupling Agent / Additives | Solvent | Reported Yield |
| Synthesis of a drug linker intermediate | Cbz-N-methyl-L-valine, Amine | HATU, DIEA | Dichloromethane | 93% |
Data from a reported synthesis of a drug linker intermediate. chemicalbook.com
Conformational Analysis and Structural Influence in Peptide Systems
Impact on Peptide Secondary Structure Formation
The steric hindrance introduced by the 3-methylvaline residue is a dominant factor in determining the local secondary structure of a peptide. This effect stems from the limited rotational freedom around the N-Cα and Cα-C bonds, which predisposes the peptide backbone to adopt conformations that can accommodate the bulky side chain.
Amino acids with Cα-tetrasubstituted carbons, such as 3-methylvaline, are potent promoters of helical structures. The steric bulk of the side chain makes extended conformations energetically unfavorable, thereby favoring the more compact arrangement of helices. Both α-helices and the tighter 3₁₀-helices are common outcomes when such residues are incorporated into a peptide sequence. The N-terminal benzyloxycarbonyl (Cbz) group can further contribute to this helical propensity through its own steric demands and potential non-covalent interactions. Research has consistently shown that peptides rich in sterically constrained amino acids exhibit a high degree of stable helix formation. nih.gov The presence of these residues can nucleate helix formation, providing a starting point from which the helical structure can propagate along the peptide chain. core.ac.uk
Table 1: Influence of Constrained Residues on Helical Structures
| Feature | Description | Structural Implication |
|---|---|---|
| Steric Hindrance | The bulky side chain of 3-methylvaline restricts the Ramachandran plot to the helical region (φ ≈ -60°, ψ ≈ -40°). | Strong preference for α-helical or 3₁₀-helical conformations. |
| Nucleation | A single constrained residue can act as a starting point for helix formation. | Stabilizes helical structures even in short peptide sequences. |
| Cbz Group | The N-terminal protecting group adds steric bulk and can participate in stabilizing interactions. | Enhances the intrinsic helical propensity of the 3-methylvaline residue. |
Conversely, the same steric properties that favor helices strongly disfavor more extended secondary structures like β-sheets and the polyproline II (PPII) helix. In a β-sheet, amino acid side chains are projected alternately above and below the plane of the sheet, and a bulky group like that of 3-methylvaline would lead to severe steric clashes with adjacent residues and strands. nih.gov Similarly, the extended, left-handed helical structure of a PPII helix is incompatible with the conformational restrictions imposed by this residue. researchgate.netresearchgate.net The incorporation of N-Cbz-3-methylvaline can therefore be used as a strategic tool to disrupt or prevent the formation of β-sheet aggregates, which are associated with amyloid fibril formation in some diseases. nih.govmdpi.com
The precise three-dimensional arrangement of atoms (stereochemistry) at the α-carbon of 3-methylvaline is critical for its role in directing peptide folding. nih.govcore.ac.uk The use of the L-enantiomer, for example, will preferentially induce right-handed helices. By placing these stereochemically constrained residues at specific positions within a peptide sequence, researchers can exert a high degree of control over the final folded structure. This principle is fundamental to de novo peptide design, where the goal is to create novel peptide or protein structures with specific, predictable folds and functions. The conformational rigidity imparted by N-Cbz-3-methylvaline reduces the entropic cost of folding, making the desired conformation more accessible and stable. core.ac.uk
Advanced Spectroscopic and Structural Elucidation Techniques for N-Cbz-3-methylvaline and its Oligomers
To experimentally verify and characterize the conformational preferences induced by N-Cbz-3-methylvaline, scientists employ high-resolution analytical methods. These techniques provide direct evidence of the secondary structures adopted by peptides containing this residue, both in solution and in the solid state.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov For peptides containing N-Cbz-3-methylvaline, specific NMR experiments can confirm the presence of helical conformations. Key parameters include the measurement of nuclear Overhauser effects (NOEs), which are distance-dependent interactions between protons. In a helix, specific short- and medium-range NOEs are observed that are absent in an extended or random coil structure. For instance, the presence of NOEs between the amide proton of one residue and the alpha-proton of a residue three positions away in the sequence (dαN(i, i+3)) is a hallmark of a helical turn. copernicus.org Additionally, the chemical shifts of protons, particularly the α-protons, are sensitive to the local secondary structure.
Table 2: Characteristic NMR Parameters for Helical Peptides
| NMR Parameter | Observation in Helical Structure | Significance |
|---|---|---|
| Chemical Shifts (¹H) | Downfield shift of amide protons (NH), upfield shift of α-protons (CαH). | Indicates a regular, folded conformation consistent with a helix. |
| NOE Contacts | Strong dNN(i, i+1) contacts. Medium-range dαN(i, i+3) and dαβ(i, i+3) contacts. | Provides definitive evidence of proximity between residues that are close in space in a helical fold but distant in the primary sequence. |
| Coupling Constants (³JNHα) | Small values (typically < 6 Hz). | Correlates with the dihedral angle (φ) found in right-handed helices. |
X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in its crystalline solid state. nih.gov For peptides incorporating N-Cbz-3-methylvaline, this technique can unambiguously determine the backbone dihedral angles (φ and ψ) and confirm a helical conformation. The resulting electron density map allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of the structural influence of the constrained residue. Crystal structures of dipeptides and tripeptides containing related protected amino acids have shown how intermolecular hydrogen bonds and aromatic interactions stabilize the packing in the crystal lattice. nih.govnih.gov
Table 3: Representative Dihedral Angles from X-ray Crystallography
| Structure Type | Typical Phi (φ) Angle | Typical Psi (ψ) Angle |
|---|---|---|
| α-helix | -57° to -70° | -47° to -50° |
| 3₁₀-helix | -49° to -75° | -4° to -26° |
| β-sheet (parallel) | -119° | +113° |
| β-sheet (antiparallel) | -139° | +135° |
Note: The observed angles for a peptide containing N-Cbz-3-methylvaline are expected to fall within the helical regions.
Infrared (IR) Spectroscopy for Functional Group Analysis
The key functional groups and their expected IR absorption regions are:
O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. vscht.czmasterorganicchemistry.com
C-H Stretch (Aromatic and Alkyl): The spectrum will show distinct C-H stretching vibrations. Absorptions for the sp²-hybridized C-H bonds of the aromatic benzene (B151609) ring are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). vscht.cz In contrast, the sp³-hybridized C-H bonds of the valine side-chain's alkyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.czlibretexts.org
C=O Stretch (Carbonyl): The molecule contains two carbonyl groups: one in the carboxylic acid and one in the carbamate (B1207046) protecting group. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. masterorganicchemistry.com The carbamate C=O stretch is also strong and appears in a similar region, approximately 1680-1740 cm⁻¹. masterorganicchemistry.com These two bands may overlap, resulting in a very strong and potentially broad absorption peak around 1700 cm⁻¹.
N-H Bend (Carbamate): The bending vibration of the N-H bond in the carbamate group, often referred to as the amide II band, is expected to produce a peak in the range of 1510-1550 cm⁻¹. vscht.cz
C=C Stretch (Aromatic): The carbon-carbon stretching vibrations within the benzene ring of the Cbz group typically give rise to one or more moderate to sharp bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-O Stretch: Stretching vibrations for the C-O bonds in the carboxylic acid and carbamate moieties are expected in the fingerprint region, generally between 1200 cm⁻¹ and 1300 cm⁻¹. vscht.cz
The following table summarizes the expected characteristic IR absorption bands for N-[(benzyloxy)carbonyl]-3-methylvaline.
Interactive Data Table: Expected IR Absorptions for this compound
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3030-3100 | Medium |
| Alkyl Groups | C-H stretch | 2850-2960 | Medium-Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Carbamate | C=O stretch | 1680-1740 | Strong |
| Carbamate | N-H bend | 1510-1550 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Sharp |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Chemical Formula: C₁₄H₁₉NO₄), the monoisotopic mass is 265.1314 Da. nih.govlgcstandards.com In typical soft-ionization techniques like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, at an m/z of approximately 266.1387.
Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the parent ion. The fragmentation pattern of this compound is predictable based on the lability of certain bonds within its structure. The benzyloxycarbonyl (Cbz) protecting group, in particular, directs several key fragmentation pathways.
Common fragmentation patterns for Cbz-protected amino acids include:
Formation of Benzyl (B1604629)/Tropylium (B1234903) Ion: A very common and often base peak in the spectrum results from the cleavage of the benzyl-oxygen bond, producing the stable benzyl cation (C₇H₇⁺) or its rearranged tropylium isomer at m/z 91.
Loss of Carbon Dioxide: The protonated molecule can readily lose a neutral molecule of carbon dioxide (CO₂, 44.00 Da), resulting in a fragment ion at m/z 222.14.
Loss of the Carboxylic Acid Group: Fragmentation can occur with the loss of the entire carboxylic acid moiety (-COOH), a neutral loss of 45.00 Da, leading to a fragment at m/z 221.13.
Cleavage of the tert-Butyl Group: The tert-leucine side chain can fragment through the loss of the tert-butyl group (C₄H₉•), a radical loss of 57.07 Da.
Loss of Toluene (B28343): Another characteristic fragmentation of the Cbz group involves the loss of toluene (C₇H₈, 92.06 Da).
The table below details the predicted major fragments for this compound in a typical MS/MS experiment.
Interactive Data Table: Predicted Mass Spectrometry Fragments for [M+H]⁺ of this compound
| Fragment Ion (m/z) | Corresponding Neutral Loss | Formula of Loss | Description |
|---|---|---|---|
| 222.14 | 44.00 | CO₂ | Loss of carbon dioxide from the parent ion. |
| 221.13 | 45.00 | HCOOH | Loss of the formic acid from the parent ion. |
| 178.08 | 88.05 | C₄H₈O₂ | Loss of pivalic acid from the parent ion. |
| 162.08 | 104.05 | C₅H₈O₂ | Loss of the tert-leucine residue after CO₂ loss. |
This predictive analysis of both IR and MS data provides a robust framework for the analytical characterization of this compound, confirming its identity and structural integrity, which is vital for its use in peptide synthesis and other chemical applications.
Computational and Theoretical Investigations of N Benzyloxy Carbonyl 3 Methylvaline and Its Derivatives
Molecular Modeling and Dynamics Simulations for Conformational Preferences
Molecular modeling and dynamics (MD) simulations are indispensable tools for exploring the conformational preferences of flexible molecules like N-[(benzyloxy)carbonyl]-3-methylvaline. These methods simulate the movement of atoms and molecules over time, providing a detailed picture of the accessible conformations and their relative energies.
Detailed research into analogous Cbz-protected amino acids, such as Cbz-L-lysine and L-valine block copolymers, has demonstrated that the Cbz group significantly influences the secondary structure. In these studies, the conformation of the copolypeptides was observed to transition from a β-sheet to an α-helical structure as the chain length of the Cbz-lysine blocks increased. researchgate.netresearchgate.net This suggests that the bulky benzyloxycarbonyl group, in conjunction with the alkyl side chain of the amino acid, plays a crucial role in directing the peptide backbone conformation. For this compound, the presence of the Cbz group is expected to introduce steric constraints that favor specific rotamers around the N-Cα and Cα-C bonds.
MD simulations of peptides containing D-amino acids have shown that stereochemistry significantly impacts conformational preferences, which in turn affects properties like cyclization efficiency. nih.gov While this compound is an L-amino acid derivative, these studies highlight the sensitivity of conformational landscapes to subtle changes in stereochemistry and substituent effects.
Advanced simulation techniques, such as replica exchange molecular dynamics (REMD), can be employed to enhance the sampling of the conformational space and overcome energy barriers, providing a more comprehensive understanding of the conformational ensemble of this compound in different solvent environments. nih.gov
Table 1: Representative Dihedral Angles Influencing the Conformation of N-Cbz-Amino Acids
| Dihedral Angle | Description | Expected Influence on this compound |
| ω (Cα-C'-N-Cα) | Peptide bond planarity | Expected to be close to 180° (trans) due to the partial double bond character. |
| φ (C'-N-Cα-C') | Rotation around the N-Cα bond | Steric hindrance from the Cbz group and the 3-methylvaline side chain will restrict the accessible range of this angle. |
| ψ (N-Cα-C'-N) | Rotation around the Cα-C' bond | The size of the 3-methylvaline side chain will influence the preferred values of this angle. |
| χ1 (N-Cα-Cβ-Cγ) | Side chain rotation | Determines the orientation of the isobutyl group of the 3-methylvaline residue. |
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. scirp.orgbiointerfaceresearch.com For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
The electronic properties of the benzyloxycarbonyl group, the amide linkage, and the carboxylic acid moiety are key determinants of the molecule's reactivity. The aromatic ring of the Cbz group can participate in π-stacking interactions, while the carbonyl groups are potential sites for nucleophilic attack. DFT calculations can be used to compute global reactivity descriptors, which provide insights into the chemical behavior of the molecule. researchgate.net
Studies on similar molecules, such as Cbz-leucine derivatives, have utilized quantum chemical calculations to understand their stability and intermolecular interactions. researchgate.net For this compound, DFT calculations could be employed to determine its stability relative to other isomers and to rationalize its reactivity in different chemical environments.
Table 2: Key Quantum Chemical Descriptors and Their Significance for this compound
| Descriptor | Definition | Significance for Reactivity |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; a larger value indicates greater stability. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is the electronic chemical potential) | A global index that quantifies the electrophilic power of a molecule. |
In Silico Approaches for Reaction Pathway Prediction and Optimization
Computational methods are increasingly used to predict and optimize reaction pathways, offering a way to screen potential synthetic routes and understand reaction mechanisms at a molecular level. For this compound, in silico approaches can be applied to its synthesis and subsequent reactions, such as peptide coupling.
The synthesis of dipeptides involving Cbz-protected amino acids has been studied, and kinetic models have been developed to understand the effects of various reaction conditions. mdpi.com Computational modeling can complement these experimental studies by providing detailed mechanistic insights. For instance, theoretical investigations into the racemization of amino acids during peptide synthesis have utilized DFT to elucidate the underlying mechanisms, which is crucial for maintaining stereochemical integrity. mdpi.comresearchgate.nethighfine.com
In the context of peptide synthesis, computational tools can be used to model the activation of the carboxylic acid of this compound and its subsequent reaction with an amine. bachem.comglobalresearchonline.net These models can help in selecting the optimal coupling reagents and conditions to maximize yield and minimize side reactions like racemization. Ab-initio molecular dynamics simulations can even model complex condensed-phase reactions, providing a dynamic picture of the reaction process. mdpi.com
Table 3: Computational Approaches for Studying Reactions of this compound
| Computational Method | Application | Expected Insights |
| Transition State Theory with DFT | Elucidating reaction mechanisms | Identification of transition states and calculation of activation energies for key reaction steps (e.g., peptide bond formation, racemization). |
| Molecular Dynamics (MD) Simulations | Simulating reaction dynamics in solution | Understanding the role of solvent and other species in the reaction, and exploring the conformational changes during the reaction. |
| Retrosynthesis Prediction Algorithms | Proposing synthetic routes | Identifying potential starting materials and reaction steps for the synthesis of this compound and its derivatives. |
Prediction of Interactions in Molecular Recognition
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govyoutube.comyoutube.com For derivatives of this compound, which may have biological activity, molecular docking can provide valuable insights into their potential molecular targets and binding modes.
The Cbz group and the 3-methylvaline side chain of the molecule will play a significant role in its interactions with a biological receptor. The aromatic ring of the Cbz group can engage in hydrophobic and π-π stacking interactions, while the isobutyl group of the 3-methylvaline residue can fit into hydrophobic pockets of a binding site. The amide and carboxyl groups can form hydrogen bonds with the receptor.
Molecular docking studies on peptides and other small molecules have successfully predicted their binding modes and have been instrumental in structure-based drug design. nih.govnih.govmdpi.com In a similar vein, docking simulations of this compound derivatives could be performed against a panel of potential protein targets to identify those with the highest binding affinity. The resulting docking poses would reveal the key intermolecular interactions responsible for binding, guiding the design of more potent and selective analogs. Further refinement of the binding affinity can be achieved using more computationally intensive methods like free energy calculations. acs.org
Table 4: Potential Molecular Interactions of this compound in a Binding Site
| Functional Group | Potential Interaction Types |
| Benzyl (B1604629) group | Hydrophobic interactions, π-π stacking, cation-π interactions |
| Carbonyl groups (urethane and carboxyl) | Hydrogen bonding (acceptor) |
| N-H group (urethane) | Hydrogen bonding (donor) |
| Carboxyl group | Hydrogen bonding (donor and acceptor), ionic interactions (if deprotonated) |
| 3-methylvaline side chain | Hydrophobic interactions, van der Waals interactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(benzyloxy)carbonyl]-3-methylvaline, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves coupling 3-methylvaline with benzyl chloroformate under alkaline conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile. Key parameters include maintaining pH 8–9 to ensure efficient carbamate formation and controlling temperature to avoid side reactions (exothermic conditions require ice baths) . Purification via recrystallization (e.g., using diethyl ether/pentane mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. For reproducibility, document reaction scales, solvent drying methods, and stoichiometric ratios of reagents (e.g., O-benzyl hydroxylamine hydrochloride) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v).
- NMR : Confirm the presence of the benzyloxy group (δ 7.3–7.4 ppm, aromatic protons) and carbamate carbonyl (δ 155–160 ppm in NMR) .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 251.28 (average mass) or 251.1158 (monoisotopic mass) .
- Melting Point : Compare with literature values (e.g., ~295–300°C for related CBZ-protected amino acids) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent decomposition. Monitor for discoloration or gas evolution, which may indicate degradation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis, and what analytical methods resolve stereochemical ambiguities?
- Methodological Answer :
- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., L-valine) and monitor racemization via polarimetry or chiral HPLC (Chiralpak IA column, hexane/isopropanol).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related CBZ-valine derivatives in tin(IV) complexes (e.g., CCDC deposition codes) .
- Dynamic NMR : Detect rotational barriers in carbamate groups to rule out diastereomer formation .
Q. What strategies mitigate decomposition or side reactions during coupling of this compound in peptide synthesis?
- Methodological Answer :
- Activation Methods : Use HOBt/DIC or HATU for amide bond formation to minimize racemization.
- Temperature Control : Perform couplings at 0–4°C in DMF or dichloromethane to suppress β-elimination or oxidation.
- Side Reaction Analysis : Monitor for truncated peptides via MALDI-TOF MS; if detected, optimize deprotection steps (e.g., H/Pd-C for CBZ removal) .
Q. How can researchers address discrepancies in reported biological activity data for CBZ-protected valine derivatives?
- Methodological Answer :
- Bioactivity Assays : Standardize cell-based assays (e.g., IC measurements in cancer lines) using positive controls (e.g., cisplatin). Account for solubility issues by using DMSO stocks ≤0.1% v/v.
- Metabolic Stability : Evaluate hydrolytic stability in plasma via LC-MS; CBZ groups may cleave prematurely, skewing activity data .
- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., trifluoroalanine derivatives) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
